![molecular formula C14H15N3O2 B7548601 [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone](/img/structure/B7548601.png)
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone
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Overview
Description
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone, also known as MPMD, is a synthetic compound that has gained attention in scientific research due to its potential as a novel psychoactive substance.
Mechanism of Action
The exact mechanism of action of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, similar to other psychostimulants such as cocaine and amphetamines. This results in increased levels of dopamine and norepinephrine in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone has been found to increase levels of dopamine and norepinephrine in the brain, leading to increased locomotor activity and cognitive enhancement. However, it has also been shown to increase heart rate and blood pressure, which may limit its use in clinical settings.
Advantages and Limitations for Lab Experiments
One advantage of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone in lab experiments is its ability to enhance cognitive performance and memory retention in animal models. Additionally, its anxiolytic effects may make it a useful tool for studying anxiety disorders. However, the potential cardiovascular effects of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone. One area of interest is its potential as a therapeutic agent for anxiety disorders, as its anxiolytic effects have been demonstrated in animal models. Additionally, further research could explore the potential cognitive-enhancing effects of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone in humans. Finally, studies could investigate the long-term effects of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone use and its potential for abuse and addiction.
Synthesis Methods
The synthesis of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone involves the reaction of 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline with pyrrolidine and formaldehyde. The resulting product is then purified through recrystallization to obtain [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone as a white crystalline powder.
Scientific Research Applications
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone has been primarily studied for its potential as a psychostimulant and cognitive enhancer. In preclinical studies, [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone has been shown to increase locomotor activity, improve memory retention, and enhance cognitive flexibility. Additionally, [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl](1-pyrrolidinyl)methanone has been found to have anxiolytic effects in animal models, suggesting potential therapeutic applications for anxiety disorders.
properties
IUPAC Name |
[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-15-13(16-19-10)11-4-6-12(7-5-11)14(18)17-8-2-3-9-17/h4-7H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNSBCACBMMNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[4-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole |
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